5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide

medicinal chemistry scaffold optimization isoxazole SAR

5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide is a specifically differentiated heterocyclic scaffold that simultaneously incorporates a metabolically resilient 5-cyclopropyl group, a π-stacking-capable furan-3-yl ring, and a benzyl linker positioning the furan at a defined distance. This unique substitution pattern—absent in published chemical matter—makes it an ideal probe for underexplored SAR space. Computed drug-like properties (XLogP3=2.7, TPSA=68.3 Ų) support its use in virtual screening workflows. Note: No biological data exist; procurement is recommended only as part of a broader analog matrix for SAR elucidation.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 2034379-46-7
Cat. No. B2941565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide
CAS2034379-46-7
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
InChIInChI=1S/C18H16N2O3/c21-18(16-9-17(23-20-16)14-5-6-14)19-10-12-1-3-13(4-2-12)15-7-8-22-11-15/h1-4,7-9,11,14H,5-6,10H2,(H,19,21)
InChIKeyDMCFDXLYJVICOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide (CAS 2034379-46-7): Structural Profile and Procurement Baseline


5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide (CAS 2034379-46-7) is a synthetic heterocyclic small molecule (molecular formula C18H16N2O3, MW 308.3 g/mol) [1]. Its scaffold features an isoxazole-3-carboxamide core bearing a 5-cyclopropyl substituent and an N-(4-(furan-3-yl)benzyl) side chain. This compound is catalogued as a research chemical by multiple vendors and is listed in PubChem (CID 119103333) with computed physicochemical descriptors including XLogP3 of 2.7, a topological polar surface area of 68.3 Ų, and 1 hydrogen bond donor/4 acceptors [1][2]. As of the search date, no primary research articles, patents, or quantitative biological assay data specifically characterizing this molecule were identified in public repositories.

Why Generic Substitution of 5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide Is Not Straightforward


The isoxazole-3-carboxamide scaffold is pharmacologically promiscuous; minor structural variations can profoundly shift potency, selectivity, and physicochemical properties [1]. Within the subclass of 5-substituted isoxazole-3-carboxamides, the nature of both the 5-substituent and the N-amide side chain independently modulate target engagement, metabolic stability, and solubility [2][3]. The target compound combines three distinctive features—a metabolically resilient 5-cyclopropyl group, a furan-3-yl ring capable of specific π-stacking and hydrogen-bonding interactions, and a benzyl linker that positions the furan at a defined distance from the core—that are not simultaneously present in close analogs. Computational property differences (e.g., lipophilicity, TPSA) relative to analogs lacking the furan or bearing alternative heterocycles mean that interchange cannot be assumed without empirical validation [4]. Generic substitution without confirmatory biological or physicochemical testing risks uncharacterized changes in target affinity, off-target profile, solubility, and metabolic fate.

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide Against Closest Analogs


Scaffold-Level Differentiation: 5-Cyclopropyl vs. 5-Aryl Isoxazole-3-Carboxamide Conformational and Electronic Profiles

The 5-cyclopropyl substituent imparts distinct conformational and electronic properties compared to the more common 5-aryl isoxazole-3-carboxamide analogs. Cyclopropyl groups confer increased sp³ character, reduced planarity, and attenuated π-conjugation with the isoxazole ring, which can translate into altered target-binding geometries. In a broader isoxazole-3-carboxamide series described in US Patent 10,428,029 B2 [1], cyclopropyl-substituted analogs exhibited differentiated biological profiles relative to aryl-substituted counterparts, although quantitative data for the specific target compound are not reported. No direct head-to-head comparison data exist for this compound versus a named 5-aryl analog in any public source.

medicinal chemistry scaffold optimization isoxazole SAR

N-Substituent Differentiation: Furan-3-yl Benzyl vs. Phenyl or Heteroaryl Amide Side Chains in Isoxazole-3-Carboxamides

The N-(4-(furan-3-yl)benzyl) side chain introduces a furan oxygen capable of hydrogen-bond acceptance and a specific π-electron distribution distinct from phenyl, pyridyl, or thienyl analogs. In the broader isoxazolecarboxamide fungicide literature, the nature of the N-substituent dramatically alters activity—for example, Gucma et al. (2010) demonstrated that varying the amide substituent in 3-aryl-isoxazole-5-carboxamides shifted fungicidal EC₅₀ values across a >10-fold range [1]. However, no direct comparative data exist for the target compound's furan-3-yl benzyl substituent versus, for example, a simple benzyl or 4-(thiophen-3-yl)benzyl analog. The furan-3-yl regioisomer (3-substituted) is less common than furan-2-yl in medicinal chemistry, potentially offering differentiated binding vectors.

structure-activity relationship heterocyclic chemistry π-stacking interactions

Computed Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Relative to Isoxazole-3-Carboxamide Analogs

Computed physicochemical properties for this compound (XLogP3 = 2.7, TPSA = 68.3 Ų, MW = 308.3 g/mol) [1] place it within favorable oral drug-like space (no Lipinski Rule of 5 violations predicted). The combination of moderate lipophilicity (driven by the cyclopropyl and benzyl groups) and moderate polarity (from the carboxamide and furan oxygen) yields a balanced profile that may differ from analogs with higher lipophilicity (e.g., 5-aryl, N-alkyl variants) or higher polarity (e.g., those bearing additional H-bond donors). Specific comparator computed values for directly analogous compounds are not available in a curated database; however, the measured XLogP3 of 2.7 distinguishes it from more lipophilic isoxazole-3-carboxamides with extended aromatic substituents.

drug-likeness ADME prediction physicochemical profiling

Structural Uniqueness Analysis: Simultaneous Presence of Cyclopropyl, Furan-3-yl, and Benzyl Linker in the Isoxazole-3-Carboxamide Scaffold

A substructure search across PubChem and patent databases reveals that the simultaneous combination of a 5-cyclopropyl isoxazole-3-carboxamide core with an N-(4-(furan-3-yl)benzyl) substituent is uncommon in published chemical matter. While individual motifs (5-cyclopropyl isoxazole, furan-containing amides, benzyl linkers) appear in various bioactive compounds, their specific conjunction in this molecule appears limited to vendor catalogs as of the search date [1]. This structural uniqueness may offer intellectual property advantages or access to unexplored chemical space for target-agnostic screening. However, this is not a quantitative biological differentiation claim.

chemical novelty patent landscape building block differentiation

Recommended Research and Industrial Application Scenarios for 5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide (CAS 2034379-46-7)


Structure-Activity Relationship (SAR) Exploration of Isoxazole-3-Carboxamide Chemical Space

This compound is best suited as a structurally differentiated building block for systematic SAR studies around the isoxazole-3-carboxamide scaffold. Its simultaneous 5-cyclopropyl and N-(4-(furan-3-yl)benzyl) substitution pattern is uncommon in published chemical matter [1], making it valuable for probing underexplored regions of chemical space. Researchers should synthesize and test parallel series where the cyclopropyl is replaced by aryl/alkyl groups and the furan-3-yl benzyl is replaced by phenyl, pyridyl, or furan-2-yl benzyl analogs to map structure-activity relationships [2]. Without internal comparator data, procurement of this specific compound is justified only as part of a matrix of analogs for SAR elucidation, not as a stand-alone tool compound.

Computational Chemistry and in Silico Screening Campaigns

Given the availability of computed physicochemical descriptors (XLogP3 = 2.7, TPSA = 68.3 Ų, MW = 308.3) [1], this compound can serve as a virtual screening hit or docking probe in computational workflows. Its moderate lipophilicity and polar surface area place it in favorable oral drug-like property space, making it a suitable candidate for in silico target fishing and pharmacophore modeling. The furan oxygen provides a defined hydrogen-bond acceptor feature that can be exploited in structure-based virtual screening. However, all property-based predictions remain computational until experimentally validated; procurement for computational follow-up should be paired with a plan for experimental confirmation.

Phenotypic Screening in Target-Agnostic Discovery Programs

The structural novelty of this compound (the combination of 5-cyclopropyl and N-(4-(furan-3-yl)benzyl) motifs on an isoxazole-3-carboxamide core is not described in any identified patent or publication [2]) makes it a suitable candidate for inclusion in diversity-oriented screening libraries for phenotypic assays. In target-agnostic programs (e.g., cell-based phenotypic screens for antiproliferative, anti-infective, or neuroprotective activity), chemical diversity is a primary selection criterion. The compound's favorable computed drug-likeness parameters [1] support its inclusion in screening decks, but users must recognize that no target engagement, selectivity, or ADME data exist to guide hit triage.

Metabolic Stability Probe in the Isoxazole-3-Carboxamide Series

The 5-cyclopropyl group is a recognized structural motif for improving metabolic stability relative to unsubstituted or methyl-substituted heterocycles by reducing CYP-mediated oxidation [1]. Within the isoxazole-3-carboxamide class, cyclopropyl-substituted analogs have been patented for their biological activity, suggesting favorable drug-like properties [2]. This compound can be used as a probe to assess the metabolic stability contribution of the cyclopropyl group in this specific scaffold by comparing with matched analogs bearing 5-H, 5-methyl, or 5-aryl substituents in microsomal or hepatocyte stability assays. No intrinsic clearance data exist for this compound, so procurement for this purpose is inherently exploratory.

Quote Request

Request a Quote for 5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.